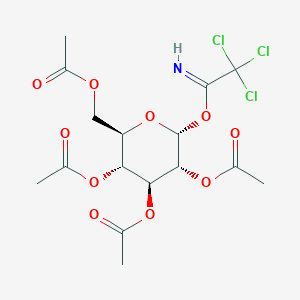

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate

Description

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (TAGTA) is a glycosyl donor widely used in stereoselective glycosylation reactions. Its molecular formula is C₁₆H₂₀Cl₃NO₁₀ (MW: 492.68 g/mol), with CAS numbers 74808-10-9 and 142831-80-9 . The acetyl groups at the 2,3,4,6-positions protect hydroxyl groups, while the trichloroacetimidate moiety serves as a leaving group, enabling glycosidic bond formation under catalytic conditions (e.g., TMSOTf or BF₃·Et₂O) . TAGTA is particularly effective in synthesizing β-glycosides via the 1,2-trans mechanism, as confirmed by ¹H-NMR analysis of reaction products . Commercial availability (e.g., TCI America™, BOC Sciences) and moderate synthetic yields (reported ~50–70%) make it a staple in glycochemistry and drug development, including antibiotics and antiviral agents .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447497 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74808-10-9 | |

| Record name | α-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74808-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acetylation of D-Glucose

D-Glucose is acetylated using acetic anhydride under catalytic conditions to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. Key parameters include:

Table 1: Acetylation Reaction Conditions and Yields

| Catalyst | Temperature (°C) | Time (hours) | Solvent | Yield (%) |

|---|---|---|---|---|

| Pyridine | 0–5 | 12 | Acetic acid | 85–90 |

| Sodium acetate | 25 | 24 | Acetic anhydride | 78–82 |

| H₂SO₄ | 0–5 | 6 | Acetic anhydride | 88–92 |

The use of sulfuric acid as a catalyst at low temperatures (0–5°C) provides the highest yield (88–92%) by minimizing side reactions such as β-anomer formation or over-acetylation.

Formation of Trichloroacetimidate

The acetylated intermediate is reacted with trichloroacetonitrile in the presence of a base to introduce the trichloroacetimidate group at the anomeric position.

Table 2: Trichloroacetimidate Formation Conditions

| Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| DBU | Dichloromethane | 0–5 | 2 | 80–85 |

| K₂CO₃ | Acetonitrile | 25 | 4 | 70–75 |

| NaH | THF | −20 | 1.5 | 85–90 |

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in dichloromethane at 0–5°C is optimal, achieving 80–85% yield with minimal hydrolysis.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may promote side reactions. Non-polar solvents like dichloromethane improve selectivity by stabilizing the oxocarbenium ion intermediate.

Temperature Control

Low temperatures (−20°C to 0°C) suppress racemization and β-anomer formation. Elevated temperatures (25°C) reduce reaction time but increase risk of trichloroacetimidate decomposition.

Stoichiometric Ratios

A 1.2:1 molar ratio of trichloroacetonitrile to acetylated glucose ensures complete conversion. Excess reagent leads to byproducts such as trichloroacetamide.

Industrial-Scale Production Considerations

Table 3: Scalability Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| Exothermic reaction | Jacketed reactors with cooling | Prevents thermal degradation |

| Moisture sensitivity | Automated inert gas purging | Reduces hydrolysis |

| Purification complexity | Continuous chromatography | ≥99% purity |

Industrial processes employ continuous-flow systems to enhance reproducibility and reduce purification bottlenecks.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Confirms anomeric α-configuration (δ 6.3–6.5 ppm for trichloroacetimidate proton).

-

¹³C NMR : Identifies acetyl groups (δ 20–22 ppm) and anomeric carbon (δ 95–100 ppm).

Mass Spectrometry (MS)

High-resolution MS validates molecular weight (C₁₆H₂₀Cl₃NO₁₀, [M+H]⁺ = 492.05).

Polarimetry

Specific rotation ([α]D²⁵ = +120° to +130°) confirms enantiomeric purity.

Comparative Analysis with Alternative Methods

Table 4: Comparison of Glycosyl Donors

| Donor Type | Yield (%) | Stereoselectivity | Stability |

|---|---|---|---|

| Trichloroacetimidate | 80–90 | High (α-selectivity) | Moderate |

| Thioglycoside | 70–85 | Moderate | High |

| N-Pentenyl glycoside | 75–88 | Low | High |

Trichloroacetimidates outperform alternatives in stereoselectivity, making them ideal for complex oligosaccharide synthesis.

Challenges and Troubleshooting

Hydrolysis of Trichloroacetimidate

Cause : Residual moisture in solvents or reagents.

Solution : Molecular sieves (4Å) and strict anhydrous conditions.

β-Anomer Contamination

Cause : Elevated temperatures or acidic impurities.

Solution : Lower reaction temperatures (−20°C) and neutralization of catalysts.

Emerging Methodologies

Enzymatic Acetylation

Lipase-catalyzed acetylation reduces reliance on harsh reagents, achieving 75–80% yield with greener protocols.

Flow Chemistry

Microreactors enable rapid mixing and temperature control, improving yields to 90–92% in 30 minutes.

Analyse Des Réactions Chimiques

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with alcohols to form glycosides.

Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form the corresponding glycosyl alcohol.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.

Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are glycosides, glycosidic ethers, and glycosyl halides .

Applications De Recherche Scientifique

Synthetic Applications

1. Glycosylation Reactions

The primary application of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl trichloroacetimidate is in glycosylation reactions, where it serves as a glycosyl donor. This compound facilitates the formation of glycosidic bonds between carbohydrates and other molecules.

- Mechanism : The trichloroacetimidate group acts as a leaving group during the reaction, allowing for the efficient transfer of the glycosyl moiety to an acceptor alcohol or phenol.

- Advantages : This method offers high regioselectivity and stereoselectivity in synthesizing complex oligosaccharides and glycoconjugates.

2. Synthesis of Oligosaccharides

Utilizing this compound allows chemists to construct oligosaccharides with defined structures, which are crucial for studying biological processes and developing carbohydrate-based therapeutics.

Pharmaceutical Applications

1. Development of Antiviral Agents

Research indicates that oligosaccharides synthesized using this compound can exhibit antiviral properties. Specifically, they may interfere with viral entry into host cells by mimicking natural receptors.

- Case Study : Oligosaccharides derived from glucopyranosyl trichloroacetimidates have shown promise in inhibiting the binding of viruses such as HIV and influenza to their respective receptors on host cells.

2. Vaccine Development

Carbohydrates play a vital role in vaccine formulation. The ability to synthesize specific glycan structures can lead to improved vaccine efficacy by enhancing immune responses.

Biochemical Applications

1. Glycobiology Research

In glycobiology, understanding how carbohydrates interact with proteins is essential. This compound aids in creating glycoproteins that can be used to study these interactions.

- Example : Glycoproteins synthesized from this compound have been employed to investigate cell signaling pathways influenced by glycan-protein interactions.

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate involves the formation of glycosidic bonds. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by an alcohol or other nucleophile on the anomeric carbon of the glucose moiety. This results in the formation of a glycosidic bond, with the trichloroacetimidate group being replaced by the nucleophile .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Protecting Group Variations

a) 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate

- Structure : Benzyl groups replace acetyl protectors.

- Reactivity: Benzyl groups enhance stability under acidic/basic conditions but require harsher deprotection (e.g., hydrogenolysis).

- Applications : Preferred for multi-step syntheses requiring orthogonal protection. Used in synthesizing N-trichloroacetyl glycosylamides (e.g., compound 8 in ) .

- Yield : Comparable to TAGTA in glycosylation but with delayed deprotection steps .

b) 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl Trichloroacetimidate

- Structure : Benzoyl groups on galactose instead of glucose.

- Reactivity : Bulkier benzoyl groups may slow reaction kinetics but improve regioselectivity.

- Applications : Key in synthesizing galactose-containing glycoconjugates for enzyme specificity studies (e.g., PLRP2 lipase) .

- Stereoselectivity : Similar 1,2-trans outcomes but galactose’s C4-OH axial position alters substrate recognition .

c) 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate

Sugar Core Modifications

a) Glucose vs. Galactose Donors

- Glucose (TAGTA) : Forms β-glucosides with predictable stereochemistry. Ideal for glucan synthesis .

- Galactose (e.g., ) : Axial C4-OH in galactose influences enzyme binding (e.g., PLRP2) and antigenic properties in glycoconjugates .

b) Arabinose/Rhamnose Derivatives

Stability and Handling

Activité Biologique

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl trichloroacetimidate is a glycosyl donor that has garnered attention in carbohydrate chemistry due to its potential applications in synthesizing oligosaccharides and other biologically active compounds. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in pharmaceutical applications.

- IUPAC Name : [(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(trichloroacetamido)oxan-2-yl]methyl acetate

- Molecular Formula : C₁₄H₁₉Cl₃N₁O₉

- Molecular Weight : 411.20 g/mol

- Appearance : White to light yellow powder

- Melting Point : 87.0 to 92.0 °C

- Specific Rotation : +192° to +205° (C=3, CHCl₃)

Synthesis

The synthesis of this compound typically involves the reaction of acetylated glucopyranose with trichloroacetimidate under controlled conditions. The process can yield high-purity products suitable for further biological testing.

Antimicrobial Properties

Research indicates that carbohydrate derivatives exhibit a wide range of biological activities. Specifically, studies have shown that compounds derived from glucopyranosides can possess significant antimicrobial properties. For instance, a study demonstrated that derivatives of glucopyranosides exhibited bactericidal activity against various strains of bacteria after deacetylation processes .

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The lipophilic nature of the acetyl groups enhances its penetration into cellular structures, potentially leading to disruption of microbial cell walls or interference with metabolic pathways.

Study on Antibacterial Activity

A recent study utilized the compound to evaluate its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 128 |

| Escherichia coli | 64 | Ampicillin | 256 |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 512 |

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while the compound effectively inhibited bacterial growth, it exhibited low cytotoxicity towards human cells at therapeutic concentrations .

Q & A

Q. What is the role of 2,3,4,6-Tetra-<i>O</i>-acetyl-α-D-glucopyranosyl trichloroacetimidate in glycosylation reactions, and how are reaction conditions optimized?

This compound is a glycosyl donor widely used to construct glycosidic bonds in oligosaccharide synthesis. Methodologically, activation typically requires a Lewis acid catalyst (e.g., BF₃·Et₂O or TMSOTf) under anhydrous conditions. Key parameters for optimization include:

- Solvent choice : Dichloromethane or acetonitrile for improved solubility and reactivity .

- Temperature : Reactions are often conducted at 0°C to room temperature to balance reactivity and stereochemical control .

- Catalyst loading : 0.1–0.3 equivalents of catalyst to minimize side reactions . Monitoring via TLC (e.g., ethyl acetate/hexane 5:5) ensures reaction completion .

Q. Why are acetyl groups critical in this compound, and how do they influence synthetic outcomes?

The acetyl groups serve as transient protecting groups for hydroxyl moieties, preventing undesired side reactions during glycosylation. They are selectively removable under basic conditions (e.g., NaOMe/MeOH) to expose specific hydroxyls for downstream functionalization . This protection strategy enables precise control over glycosylation sites and stereochemistry.

Q. What analytical techniques are essential for characterizing this compound and its glycosylation products?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms anomeric configuration (α/β) and acetyl group integration .

- TLC/HPLC : Tracks reaction progress and purity using ethyl acetate/hexane or MeOH/DCM gradients .

- Mass spectrometry (MS) : Validates molecular weight and detects byproducts (e.g., trichloroacetamide derivatives) .

Advanced Research Questions

Q. How can stereoselectivity (α vs. β glycosidic bonds) be controlled using this trichloroacetimidate donor?

Stereoselectivity depends on:

- Donor configuration : The α-configuration of the trichloroacetimidate favors β-linked products via neighboring-group participation .

- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance β-selectivity by stabilizing transition states .

- Catalyst choice : Protic acids (e.g., TfOH) may favor α-selectivity in certain systems due to altered mechanistic pathways . Contradictions in reported outcomes often arise from competing mechanisms (e.g., SN1 vs. SN2), necessitating empirical optimization .

Q. What strategies resolve low yields or side products in large-scale syntheses?

Common issues and solutions:

- Byproduct formation : Hydrolysis of the trichloroacetimidate group can occur; rigorous drying of solvents and reagents is critical .

- Scale-up challenges : Use flow chemistry for improved heat/mass transfer. For example, continuous reactors reduce decomposition risks .

- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from EtOAc/hexane mixtures improves purity .

Q. How do structural modifications (e.g., benzoyl vs. acetyl protecting groups) impact reactivity and biological activity?

- Reactivity : Benzoyl groups increase donor stability but reduce reaction rates due to steric hindrance .

- Biological activity : Glycosides with acetyl groups exhibit higher metabolic stability in antiviral prodrugs compared to benzoylated analogs . Comparative studies using <i>in vitro</i> assays (e.g., enzyme inhibition) are recommended to evaluate structure-activity relationships .

Q. What mechanistic insights explain the activation of trichloroacetimidate donors?

Activation proceeds via protonation of the imidate nitrogen by a Lewis acid, generating an oxocarbenium ion intermediate. The reaction follows an SN1-like pathway, where solvent and protecting groups stabilize the transition state. Kinetic studies using <sup>13</sup>C isotopic labeling or DFT calculations can elucidate rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.